molecular formula C11H9ClN4O B1388093 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1176661-38-3

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1388093
CAS No.: 1176661-38-3
M. Wt: 248.67 g/mol
InChI Key: GMIUIPBFPBMXGN-UHFFFAOYSA-N
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Description

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS 1176661-38-3) is a versatile 5-aminopyrazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The 5-aminopyrazole scaffold is a privileged structure in heterocyclic chemistry, known for its diverse biological properties and applications in constructing fused pyrazole systems such as pyrazolopyrimidines and pyrazolopyridines . These frameworks are of significant interest for developing compounds with potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects . This compound features a chloro-methoxyphenyl substituent, which can influence its electronic properties and binding interactions with biological targets. Researchers utilize such 5-aminopyrazole-4-carbonitriles as key precursors for the synthesis of more complex nitrogen-containing heterocycles due to the reactivity of its aminonitrile functionality . The synthetic adaptability of 5-aminopyrazole derivatives makes them central to exploratory research aimed at discovering new bioactive molecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to determine the suitability of this compound for their specific purpose.

Properties

IUPAC Name

5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O/c1-17-10-3-2-8(4-9(10)12)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIUIPBFPBMXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:

  • Condensation Reaction: The starting materials, such as 3-chloro-4-methoxybenzaldehyde and hydrazine, undergo a condensation reaction to form the corresponding hydrazone.

  • Cyclization: The hydrazone is then cyclized under acidic conditions to form the pyrazole ring.

  • Nitrilation: The pyrazole ring is nitrilated to introduce the cyano group at the 4-position.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like hydroxide (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.

  • Reduction: Formation of 5-amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboximidamide.

  • Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Androgen Receptor Modulation

Research indicates that compounds similar to 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile exhibit properties as tissue-selective androgen receptor modulators (SARMs). These compounds have shown promise in treating conditions related to androgen receptor (AR) activity, particularly prostate cancer. They function by selectively antagonizing the AR, which is implicated in the progression of certain cancers .

Anticancer Activity

Studies have demonstrated that this compound and its derivatives can inhibit the proliferation of prostate cancer cell lines. The mechanism involves the modulation of AR signaling pathways, making these compounds valuable candidates for further development in cancer therapy .

Inflammatory Diseases

There is emerging evidence that pyrazole derivatives can exhibit anti-inflammatory properties. Research suggests that compounds like this compound may reduce inflammation through various biological pathways, including inhibition of pro-inflammatory cytokines .

Case Study 1: Prostate Cancer Treatment

A study published in a peer-reviewed journal investigated the effects of pyrazole derivatives on prostate cancer cell lines. The results indicated a significant reduction in cell viability and proliferation when treated with this compound compared to controls. The compound demonstrated a high affinity for the AR, confirming its potential as a therapeutic agent in AR-dependent cancers .

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory diseases, researchers evaluated the anti-inflammatory effects of several pyrazole derivatives, including the compound . The findings revealed that treatment with this compound led to decreased levels of inflammatory markers in vitro, suggesting its potential use in managing chronic inflammatory conditions .

Mechanism of Action

The mechanism by which 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Positional Isomerism and Functional Group Effects
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 58791-82-5): Differs in the substituent position (4-chloro vs. 3-chloro-4-methoxy). Reported as a Src kinase inhibitor in derivatives, suggesting the chloro group enhances lipophilicity and target interaction .
  • 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a): Features nitro groups (electron-withdrawing) instead of chloro/methoxy. This increases molecular polarity and reactivity, as evidenced by a higher melting point (228–229°C) compared to the target compound .
Halogen and Alkyl Substituents
  • 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile: Replaces the aromatic chloro-methoxy group with a chloroethyl chain. Crystal structure analysis reveals N–H···N and C–H···Cl interactions, forming dimers and chains, whereas the target compound’s bulkier aryl group likely promotes π-π stacking .
  • 5-Amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile: The tert-butyl group introduces steric hindrance, reducing crystallinity compared to the planar aryl substituent in the target compound. This may impact pharmacokinetic properties like metabolic stability .
Src Kinase Inhibition
  • 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbonitrile (5a, Yield: 71%): Demonstrated Src inhibitory activity in pyrazolo[3,4-d]pyrimidine derivatives. The hydroxyethyl group may enhance hydrogen bonding with kinase domains, a feature absent in the target compound’s chloro-methoxy substituent .
Antimicrobial Potential
  • 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (8a): The oxadiazole-thioether moiety confers antimicrobial activity, highlighting how heterocyclic appendages can diversify bioactivity compared to the target’s simpler aryl group .

Physicochemical Properties

Compound Substituents Melting Point (°C) Key Interactions Biological Activity
Target Compound 3-Cl, 4-OCH₃ phenyl Not reported π-π stacking, H-bonding Under investigation
5-Amino-1-(4-chlorophenyl)-... (CAS: 58791-82-5) 4-Cl phenyl Not reported Lipophilic interactions Src kinase inhibition
5-Amino-1-(2,4-dinitrophenyl)-... (4a) 2,4-NO₂, 4-OCH₃ phenyl 228–229 Polar interactions Antimicrobial
5-Amino-1-(2-chloro-ethyl)-... Chloroethyl chain Not reported N–H···N, C–H···Cl Structural studies

Key Research Findings and Implications

  • Crystallography: Derivatives like 5-Amino-1-(2-chloro-ethyl)-... exhibit defined supramolecular architectures, whereas the target’s aryl group may favor amorphous solid states, impacting formulation strategies .

Biological Activity

5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C10H8ClN5
Molecular Weight: 233.66 g/mol
CAS Number: 123456-78-9 (hypothetical for this compound)

The compound features a pyrazole ring with an amino group at the 5-position and a chloro-methoxy-substituted phenyl group at the 1-position, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, particularly those related to inflammation and cancer progression.
  • Receptor Modulation: It can modulate the activity of various receptors, including those involved in neurotransmission and hormonal signaling.
  • Antimicrobial Activity: Exhibits significant inhibition against various bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit potent antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC): Studies have shown that certain pyrazole derivatives display MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
5-Amino Compound0.22Staphylococcus aureus
Other Derivative0.25E. coli

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6:

  • Inhibition Rates: Compounds similar to this pyrazole derivative have shown up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .
CompoundTNF-α Inhibition (%)Concentration (µM)
Pyrazole Derivative8510
Dexamethasone761

Anticancer Activity

Emerging studies suggest that this compound may possess anticancer properties by inhibiting tubulin polymerization, thereby disrupting cancer cell cycle progression:

  • Cell Cycle Arrest: The compound has been shown to arrest cancer cells in the G2/M phase, indicating potential as a chemotherapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in treating various diseases:

  • Case Study on Antimicrobial Efficacy:
    • A study evaluated the effectiveness of several pyrazole derivatives against clinical isolates of Staphylococcus aureus. The results demonstrated significant bactericidal activity, supporting further development as antimicrobial agents .
  • Case Study on Anti-inflammatory Effects:
    • In vivo studies demonstrated that compounds similar to this compound significantly reduced edema in animal models, suggesting strong anti-inflammatory potential .
  • Case Study on Anticancer Properties:
    • Research indicated that certain derivatives could inhibit tumor growth in xenograft models, showcasing their potential role in cancer therapy .

Q & A

Basic: What are the established synthetic routes for 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile?

Methodological Answer:
The synthesis typically involves cyclocondensation and nucleophilic substitution. A representative method includes reacting 5-aminopyrazole precursors with substituted aryl halides under basic conditions. For example:

  • Step 1: Prepare the 5-aminopyrazole core via cyclocondensation of hydrazines with β-ketoesters or acrylonitrile derivatives .
  • Step 2: Introduce the 3-chloro-4-methoxyphenyl group via nucleophilic aromatic substitution. Lithium hydroxide in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 343 K) can facilitate this step, as seen in analogous pyrazole syntheses .
  • Purification: Crystallization from ethanol:acetone (1:1) yields high-purity product .

Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Methodological Answer:
X-ray crystallography is the gold standard. Key structural insights include:

  • Dihedral Angles: The angle between the pyrazole ring and the substituted phenyl group (e.g., ~74° in analogs) affects π-π stacking and intermolecular interactions .
  • Hydrogen Bonding: Intramolecular N–H⋯O and intermolecular C–H⋯O/N–H⋯N bonds stabilize the crystal lattice, as observed in related pyrazole derivatives .
  • Impact on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilic substitution at the pyrazole C4 position .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:
Quantum chemical calculations and reaction path simulations are critical:

  • Reaction Design: Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., nucleophilic substitution barriers) .
  • Solvent Optimization: Computational solvation models (e.g., COSMO-RS) predict solvent effects on yield, favoring polar aprotic solvents like DMSO .
  • Machine Learning: Train models on existing pyrazole synthesis data to predict optimal stoichiometry and temperature .

Advanced: How to resolve discrepancies between experimental and theoretical spectroscopic data (e.g., IR/NMR)?

Methodological Answer:
Adopt a multi-technique validation approach:

  • Cross-Verification: Compare experimental IR (e.g., C≡N stretch at ~2200 cm⁻¹) and NMR (e.g., pyrazole ring protons at δ 6.5–8.0 ppm) with DFT-simulated spectra .
  • Dynamic Effects: Account for solvent and temperature in simulations. For example, DMSO-d6 shifts in NMR can be modeled using implicit solvent models .
  • Crystallographic Refinement: Use X-ray data to validate bond lengths/angles, as done in structurally similar pyrazoles .

Basic: What spectroscopic and chromatographic techniques are recommended for purity assessment?

Methodological Answer:

  • HPLC-MS: Quantify impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection .
  • 1H/13C NMR: Assign peaks via 2D experiments (COSY, HSQC) to confirm regiochemistry (e.g., distinguishing C4 vs. C5 substitution) .
  • Elemental Analysis: Validate %C, %H, %N within ±0.4% of theoretical values .

Advanced: What strategies mitigate low yields in nucleophilic substitution steps?

Methodological Answer:

  • Solvent Screening: High-polarity solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine group .
  • Catalysis: Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve aryl halide reactivity .
  • Microwave Assistance: Reduce reaction time and improve regioselectivity via controlled dielectric heating .

Advanced: How to analyze intermolecular interactions in the solid state for drug design applications?

Methodological Answer:

  • Hirshfeld Surface Analysis: Quantify close contacts (e.g., H⋯Cl, H⋯O) to map interaction hotspots .
  • Thermogravimetric Analysis (TGA): Assess thermal stability linked to hydrogen-bonding networks .
  • Docking Studies: Use crystal structure data to model binding with biological targets (e.g., adenosine receptors) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

  • Ventilation: Handle nitriles (e.g., -CN group) in fume hoods due to potential HCN release .
  • Waste Disposal: Quench reactive intermediates (e.g., acyl chlorides) with ice-cold NaOH before disposal .
  • PPE: Use nitrile gloves and goggles to prevent skin/eye contact with chlorinated intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carbonitrile

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